N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-16-8-6-9-17(14-16)24(21(26)23-11-4-1-5-12-23)20(25)19-13-15-7-2-3-10-18(15)27-19/h2-3,6-10,13-14H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLWMVUSAKAPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article reviews the existing literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a benzofuran carbonyl and a chlorophenyl moiety. Its chemical structure can be represented as follows:
Research indicates that compounds similar to this compound often exhibit their biological effects through multiple mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Related compounds have been shown to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells .
- Apoptosis Induction : Studies suggest that this compound may promote apoptosis in cancer cells by modulating apoptotic pathways, potentially through the activation of caspases and regulation of anti-apoptotic proteins .
- Cholinergic Activity : Some derivatives exhibit activity at muscarinic acetylcholine receptors, which can influence neurogenic processes and may have implications for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study demonstrated that a related compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. The structural modifications were crucial for enhancing the anticancer properties .
- Neuropharmacological Effects : Research into piperidine derivatives has shown that they can act as ligands for M3 muscarinic receptors, promoting cellular proliferation and resistance to apoptosis in neuronal models. This suggests potential applications in treating neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Benzofuran Moiety : Enhances interaction with biological targets due to its planar structure.
- Chlorophenyl Substitution : The presence of chlorine may increase lipophilicity and improve binding affinity to target proteins.
Research has indicated that variations in these groups can lead to differing levels of potency against specific biological targets, emphasizing the importance of SAR studies in drug development .
Scientific Research Applications
Case Studies and Findings
- Inhibition Studies : A recent study highlighted that certain benzofuran derivatives, including those related to N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide, showed strong inhibitory effects on cancer cell proliferation. The compound demonstrated an IC50 value of approximately 4.6 µM against specific cancer types, suggesting moderate potency as an anticancer agent .
- Mechanism of Action : The anticancer mechanism often involves the induction of apoptosis in cancer cells through various pathways. The presence of the piperidine ring is crucial for enhancing the binding affinity to target proteins involved in cell cycle regulation and apoptosis .
- SAR Analysis : The SAR studies reveal that modifications to the phenyl and benzofuran rings can lead to variations in biological activity. For example, substituents on the piperidine ring significantly affect the compound's ability to inhibit tumor growth, with certain configurations yielding more potent inhibitors than others .
Comparative Efficacy Table
| Compound Variant | IC50 Value (µM) | Activity Type |
|---|---|---|
| This compound | 4.6 | Anticancer |
| 4-piperidin-1-ylphenyl derivative | 2.3 | Strong inhibitor |
| Benzofuran analogs with varied substitutions | 5 - 7.2 | Moderate inhibitors |
Antimicrobial Properties
Apart from its anticancer potential, this compound has been investigated for antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating a broad spectrum of biological activity.
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may possess neuroprotective properties, potentially offering benefits in conditions such as neurodegenerative diseases. The structural features that enhance binding to neural receptors are being explored for their therapeutic implications .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbonyl chloride | SOCl₂, reflux, 4h | 85–90 | |
| Amide coupling | DCM, Et₃N, 0°C→RT, 12h | 45–77 |
Which analytical techniques are critical for confirming the structural integrity of this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. Key signals include benzofuran aromatic protons (δ 7.0–7.6 ppm) and piperidine carbons (δ 35–55 ppm) .
- HPLC/MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline forms .
How can researchers optimize reaction yields for derivatives of this compound?
Level : Advanced
Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst Screening : Use coupling agents like HATU or EDCI for sterically hindered amines.
- Temperature Gradients : Gradual warming (e.g., –20°C to RT) reduces side reactions.
- Byproduct Analysis : Employ LC-MS to identify and mitigate impurities (e.g., unreacted acyl chloride) .
What pharmacological screening strategies are suitable for identifying biological targets?
Level : Basic
Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinase or protease panels (IC₅₀ determination).
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels).
- Cell-Based Models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling (MTT assay) .
Q. Table 2: Example Bioactivity Data
| Assay Type | Target/Model | Result (IC₅₀) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 2.3 µM | |
| Cytotoxicity | HeLa cells | 8.7 µM |
How can computational tools predict the pharmacokinetic properties of this compound?
Level : Advanced
Methodological Answer :
- ADME Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate:
- LogP : Lipophilicity (target ~2–5 for blood-brain barrier penetration).
- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4).
- Molecular Dynamics (MD) : Simulate binding affinity to targets (e.g., RMSD analysis of ligand-receptor complexes) .
What experimental strategies address discrepancies in reported biological activity data?
Level : Advanced
Methodological Answer :
- Standardized Protocols :
- Use identical cell lines (e.g., ATCC-validated) and serum-free media.
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Dose-Response Curves : Perform triplicate runs with nonlinear regression analysis.
- Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify outliers .
What safety protocols are essential for handling this compound?
Level : Basic
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for powder handling to avoid inhalation .
- Storage : Store in amber vials under argon at –20°C to prevent hydrolysis .
How can degradation products be identified and mitigated during long-term storage?
Level : Advanced
Methodological Answer :
- Stability Studies :
- Accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring.
- LC-MS/MS to identify degradation byproducts (e.g., hydrolyzed amide bonds).
- Formulation Adjustments : Lyophilize with cryoprotectants (e.g., trehalose) or store in anhydrous DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
